Cholic acid

Catalog No.
S523592
CAS No.
81-25-4
M.F
C24H40O5
M. Wt
408.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholic acid

CAS Number

81-25-4

Product Name

Cholic acid

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-XXDQCAAPSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Solubility

175 mg/L (at 20 °C)
4.28e-04 M
In water, 175 mg/L at 20 °C
In water, 0.28 g/L at 15 °C
In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates
Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform
Soluble in glacial acetic acid; practically insoluble in benzene
0.175 mg/mL

Synonyms

Cholic Acid; Cholalin; Cholalic acid; Colalin; E-1000; NSC-6135; E-1000; NSC-6135; E-1000; NSC-6135; Orphacol

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Description

The exact mass of the compound Cholic acid is 408.2876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 175 mg/l (at 20 °c)4.28e-04 min water, 175 mg/l at 20 °cin water, 0.28 g/l at 15 °cin alcohol 30.56 g/l; ether 1.22 g/l; chloroform 5.08 g/l; benzene 0.36 g/l; acetone 28.24 g/l; glacial acetic acid 152.12 g/l (all at 15 °c). soluble in solutions of alkali hydroxides or carbonatessoluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroformsoluble in glacial acetic acid; practically insoluble in benzene0.175 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids. It belongs to the ontological category of trihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Origin and Significance:

Cholic acid is one of the two major primary bile acids produced by the liver in roughly equal concentrations alongside chenodeoxycholic acid []. These bile acids are synthesized from cholesterol []. Cholic acid plays a vital role in digestion by aiding fat absorption and cholesterol excretion. In scientific research, cholic acid is used as a therapeutic agent for bile acid synthesis disorders and certain peroxisomal disorders.


Molecular Structure Analysis

Cholic acid possesses a complex molecular structure with key features:

  • Steroid Core: The core structure is a four-ringed steroid skeleton with a characteristic 3β-hydroxyl group essential for biological activity [].
  • Hydroxyl Groups: Three hydroxyl groups are present at positions 3α, 7α, and 12α, contributing to its amphiphilic nature, allowing it to interact with both water and fat [].
  • Carboxylic Acid Group: A carboxylic acid group (COOH) is attached at position 24, influencing its solubility and role in bile formation [].

Chemical Reactions Analysis

Synthesis:

Cholic acid is synthesized in the liver through a multistep pathway involving cholesterol as the starting material []. Due to the complexity of the pathway, detailed discussion is beyond the scope of this analysis. However, further exploration can be done through specialized biochemistry resources.

Conjugation:

Cholic acid itself is insoluble in water. In the liver, it undergoes conjugation with glycine or taurine, forming water-soluble bile acid conjugates (glycocholic acid and taurocholic acid) []. This conjugation is crucial for bile formation and proper functioning within the digestive system [].

Decomconjugation:

In the small intestine, bile acid conjugates undergo deconjugation by bacterial enzymes, releasing unconjugated cholic acid [].

Other Relevant Reactions:

Cholic acid can undergo further modifications within the intestine by gut bacteria, leading to the formation of secondary bile acids like deoxycholic acid and litcholic acid []. These secondary bile acids also play a role in digestion.


Physical And Chemical Properties Analysis

  • Formula: C24H40O5 []
  • Molar Mass: 408.57 g/mol []
  • Melting Point: 200-201 °C []
  • Solubility:
    • Insoluble in water []
    • Soluble in alcohol and acetic acid []
  • Stability: Relatively stable under physiological conditions [].

Cholic acid functions primarily in the digestive system:

  • Fat Digestion and Absorption: Cholic acid forms micelles with dietary fats and cholesterol in the small intestine. These micelles facilitate the breakdown of fats into smaller particles, enabling their absorption by intestinal cells.
  • Cholesterol Excretion: Cholic acid promotes the emulsification of cholesterol, allowing its excretion in bile.
  • Diarrhea
  • Abdominal pain
  • Nausea

Facilitating Fat and Nutrient Absorption

Cholic acid, along with other bile acids, acts as a detergent in the small intestine. It emulsifies dietary fats, breaking them down into smaller particles for efficient absorption by intestinal cells. This process also allows for the absorption of fat-soluble vitamins (A, D, E, and K) [1].

*Source: Cholic acid - a signaling molecule - biocrates life sciences ag:

Regulation of Bile Acid Synthesis

Cholic acid acts as a negative feedback regulator of its own biosynthesis. When its levels rise in the bloodstream, it signals the liver to decrease the production of new bile acids [2]. This feedback loop ensures a balanced bile acid pool for optimal digestion and cholesterol metabolism.

*Source: Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome - PMC - NCBI:

Cholic Acid as a Signaling Molecule

Beyond digestion, cholic acid exhibits signaling properties that influence various metabolic processes. Research explores its potential in:

Glucose Metabolism Regulation

Cholic acid interacts with a specific intestinal receptor, TGR5, stimulating the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, promotes insulin secretion and regulates blood sugar levels [3]. This suggests cholic acid's potential role in managing conditions like type 2 diabetes.

*Source: Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome - PMC - NCBI:

Therapeutic Applications in Bile Acid Synthesis Disorders

Researchers are exploring the use of cholic acid to treat rare genetic disorders that impair bile acid synthesis. By supplementing cholic acid, these studies aim to correct the deficiency and alleviate associated health complications [4].

*Source: Cholic acid - a signaling molecule - biocrates life sciences ag:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Plates from dilute acetic acid
Crystals

XLogP3

3.6

Exact Mass

408.2876

LogP

2.02
2.02 (LogP)
log Kow = 2.02
2.02

Appearance

Solid powder

Melting Point

198 °C
198.0 °C
198 °C (anhydrous)
197-201°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1JO7801AE

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 11 of 14 companies with hazard statement code(s):;
H312 (54.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (54.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral cholic acid is indicated for: treatment of bile acid synthesis disorders due to single enzyme defects; and as adjunctive treatment of peroxisomal disorders including Zellweger spectrum disorders in patients who exhibit manifestations of liver disease, steatorrhea or complications from decreased fat soluble vitamin absorption.
Orphacol is indicated for the treatment of inborn errors in primary bile-acid synthesis due to 3β-hydroxy-Δ5-C27-steroid oxidoreductase deficiency or Δ4-3-oxosteroid-5β-reductase deficiency in infants, children and adolescents aged one month to 18 years and adults.
Cholic Acid FGK is indicated for the treatment of inborn errors of primary bile acid synthesis, in infants from one month of age for continuous lifelong treatment through adulthood, encompassing the following single enzyme defects:sterol 27-hydroxylase (presenting as cerebrotendinous xanthomatosis, CTX) deficiency;2- (or alpha-) methylacyl-CoA racemase (AMACR) deficiency;cholesterol 7 alpha-hydroxylase (CYP7A1) deficiency.
Treatment of other inborn errors of bile acid synthesis, Treatment of oxysterol 7a-hydrolylase deficiency and defective amida

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.
Cholic acid is a naturally occurring bile acid that is used to treat patients with genetic deficiencies in the synthesis of bile acids. When given in high doses, cholic acid replacement therapy has been linked to minor elevations in serum aminotransferase levels, but it has not been linked to instances of clinically apparent acute liver injury with jaundice.
Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure.
Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cholic acid is included in the database.
Cholbam is indicated for the treatment of bile acid synthesis disorders due to single enzyme defects (SEDs). /Included in US product label/
Cholbam is indicated for adjunctive treatment of peroxisomal disorders (PDs) including Zellweger spectrum disorders in patients who exhibit manifestations of liver disease, steatorrhea or complications from decreased fat soluble vitamin absorption. /Included in US product label/
The safety and effectiveness of Cholbam on extrahepatic manifestations of bile acid synthesis disorders due to single enzyme defects (SEDs) or peroxisomal disorders (PDs) including Zellweger spectrum disorders have not been established.
EXPL THER In the last few years, several fungus infections caused by multidrug-resistant pathogenic agents have got tremendous emergence and prevalence. Screening for novel antifungal agents is in great demand, but traditional microbiological techniques are far from sufficient to meet that requirement. In this study, a non-invasive and non-destructive microcalorimetric method was performed to investigate the antifungal activities of cholic acid (CA) and its derivatives, glycocholic acid (GCA) and taurocholic acid (TCA) on the multiplying and non-multiplying metabolism of Candida albicans. Then, the heat-flow power-time curves of C. albicans growth affected by different concentrations of CA, GCA and TCA were studied by similarity analysis (SA), the quantitative thermokinetic parameters from these curves were analyzed by multivariate analysis of variance (MANOVA) and principal component analysis (PCA). By comparing the values of two main parameters, P(2) (the heat-flow output power of the highest peak) and Q(2) (the heat output of the second exponential growth phase) of C. albicans, it could be found that CA had the strongest antifungal activity among the three steroid compounds, which might be used as a potential antifungal agent in the future. This study provided a useful method and idea of microcalorimetry with chemometrics to efficiently evaluate the antifungal activities of bile acid derivatives, giving some references for screening out new antifungal agents. However, it has to be stressed that all these experiments are carried out in vitro and they still require clinical validation.
Qualitative and quantitative changes in intralumenal bile acid composition may alter cholesterol absorption and synthesis and low-density lipoprotein (LDL) receptor expression. The role of cholic acid (CA) in cholesterol absorption in humans remains unclear and, thus, was examined in the current study. In a crossover design outpatient study, 12 adults aged 24-36 years took 15 mg/kg/day (CA) or no bile acid supplement (control) while being fed a controlled diet (AHA heart-healthy diet). A liquid meal of defined composition was given on day 14 of the diet, and lumenal samples were collected. Thereafter, cholesterol absorption and cholesterol fractional synthetic rate (FSR) were assessed by stable isotopic methods from days 16 to 20. With CA treatment, bile was enriched significantly with CA (P < 0.0004) to 60.2% +/- 2.4% (mean +/- SEM) compared with 43.3% +/- 2.4% for controls. CA plus diet treatment significantly increased (P = 0.013) cholesterol absorption (72.6% +/- 2.9%) compared with diet treatment alone (60.4% +/- 2.9%). Percentage micellar cholesterol was increased by CA plus diet treatment vs. diet alone after meal ingestion (P = 0.004). Plasma total and high-density lipoprotein (HDL) and LDL cholesterol was unchanged with CA treatment. Thus, enrichment in lumenal bile with CA results in an increase in cholesterol absorption, an effect potentially mediated by enhanced cholesterol solubilization in micelles.
Oral bile acid replacement has been shown to be an effective therapy in primary bile acid synthesis defects, but to date there have been no reports of the long-term effects of this therapy. The aim of the study was to evaluate the long-term effectiveness and safety of cholic acid (CA) therapy. Fifteen patients with either 3beta-hydroxy-Delta(5)-C(27)-steroid oxidoreductase (3beta-HSD) (n = 13) or Delta(4)-3-oxosteroid 5beta-reductase (Delta(4)-3-oxo-R) (n = 2) deficiency confirmed by mass spectrometry and gene sequencing received oral CA and were followed up prospectively. CA therapy was started at a median age of 3.9 years (range, 0.3-13.1 years). The median follow-up with treatment was 12.4 years (range, 5.6-15 years). The mean daily dose of CA was initially 13 mg/kg and was 6 mg/kg at last evaluation. During CA therapy, physical examination findings, laboratory test results, and findings on sonography normalized. Mass spectrometry analysis of urine showed that excretion of the atypical metabolites was reduced by 500-fold and 30-fold in 3beta-HSD and Delta(4)-3-oxo-R deficiency, respectively, and total urinary bile acid excretion decreased dramatically. Liver biopsies performed in 14 patients after at least 5 years of CA therapy showed marked improvement, especially in patients with the 3beta-HSD deficiency. CA was well tolerated with all children developing normally, including 2 women having 4 normal pregnancies during treatment. Oral CA therapy is a safe and effective long-term treatment of the most common primary bile acid synthesis defects.

ATC Code

A05AA03
A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA03 - Cholic acid

Mechanism of Action

Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs.
Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Vapor Pressure

9.66X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.

Other CAS

81-25-4

Wikipedia

Cholate
Cholic acid
Sodium cholate

Drug Warnings

The safety and effectiveness of Cholbam has been established in pediatric patients 3 weeks of age and older for the treatment of bile acid synthesis disorders due to single enzyme defects (SEDs), and for adjunctive treatment of patients with peroxisomal disorders (PDs) including Zellweger spectrum disorders who exhibit manifestations of liver disease, steatorrhea or complications from decreased fat soluble vitamin absorption.
Monitor liver function and discontinue Cholbam in patients who develop worsening of liver function while on treatment. Concurrent elevations of serum gamma glutamyltransferase (GGT), alanine aminotransferase (ALT) may indicate Cholbam overdose. Discontinue treatment with Cholbam at any time if there are clinical or laboratory indicators of worsening liver function or cholestasis.
The developmental and health benefits of breastfeeding should be considered along with the mother's clinical need for Cholbam and any potential adverse effects on the breastfed infant from Cholbam or from the underlying maternal condition.
No studies in pregnant women or animal reproduction studies have been conducted with Cholbam. Limited published case reports discuss pregnancies in women taking cholic acid for 3beta-HSD deficiency resulting in healthy infants. These reports may not adequately inform the presence or absence of drug-associated risk with the use of Cholbam during pregnancy. The background risk of major birth defects and miscarriage for the indicated population is unknown. However, the background risk in the U.S. general population of major birth defects is 2-4% and of miscarriage is 15-20% of clinically recognized pregnancies.
For more Drug Warnings (Complete) data for CHOLIC ACID (6 total), please visit the HSDB record page.

Use Classification

Human drugs -> Orphan -> Orphacol -> EMA Drug Category
Bile acids and derivatives -> Human pharmacotherapeutic group
Human drugs -> Kolbam -> EMA Drug Category
Bile and liver therapy -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]
Cosmetics -> Solvent

Methods of Manufacturing

ALKALINE EXTRACTION OF BOVINE BILE, NEUTRALIZATION WITH ACID, FORMATION OF THE MAGNESIUM SALT, FILTRATION, SEPARATION OF DEOXYCHOLIC ACID, AND ACIDIFICATION OF THE FILTRATE
Extraction from beef bile.
Derivation: From glycocholic and taurocholic acids in bile; organic synthesis.

General Manufacturing Information

Cholan-24-oic acid, 3,7,12-trihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,7.alpha.,12.alpha.)-: ACTIVE
Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-: ACTIVE
MAJOR HUMAN BILE ACIDS ARE CHOLIC & DEOXYCHOLIC ACIDS & CHENODEOXYCHOLIC ACID... CHOLIC ACID & CHENODEOXYCHOLIC ACID ARE PRESENT IN BILE IN ABOUT EQUAL PROPORTIONS (30%-40%)...LESS DEOXYCHOLIC ACID (10%-20%). ...FORMED FROM CHOLESTEROL IN LIVER.
BILE ACIDS, PRESENT AS SODIUM SALTS OF A MIXTURE OF ACIDS, ARE DIVIDED INTO 2 GROUPS: 1) GLYCOCHOLIC ACIDS /CONJUGATES OF CHOLIC ACID WITH GLYCINE/ & 2) TAUROCHOLIC ACIDS. /CONJUGATES OF CHOLIC ACID WITH TOURINE/
The most abundant bile acid

Analytic Laboratory Methods

New results for potentiometric titrations of 7 anions (including cholic acid) are given.

Clinical Laboratory Methods

Determination of cholic acid is very important and necessary in body fluids due to its both pharmaceutical and clinical significance. In this study, a quartz crystal microbalance (QCM) nanosensor, which is imprinted cholic acid, has been developed for the assignation of cholic acid. The cholic acid selective memories have been generated on QCM electrode surface by using molecularly imprinted polymer (MIP) based on methacryloylamidohistidine-copper (II) (MAH-Cu(II)) pre-organized monomer. The cholic acid imprinted nanosensor was characterized by atomic force microscopy (AFM) and then analytical performance of the cholic acid imprinted QCM nanosensor was studied. The detection limit was found to be 0.0065 uM with linear range of 0.01-1,000 uM. Moreover, the high value of Langmuir constant (b) (7.3*10(5)) obtained by Langmuir graph showed that the cholic acid imprinted nanosensor had quite strong binding sites affinity. At the last step of this procedure, cholic acid levels in body fluids were determined by the prepared imprinted QCM nanosensor.
Ursodeoxycholic acid and conjugated and unconjugated cholic acid were determined in blood serum of healthy volunteers and patients with intestinal diseases by radioimmunoassay.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Aluminum-based antacids have been shown to adsorb bile acids in vitro and can reduce the bioavailability of Cholbam. Take Cholbam at least 1 hour before or 4 to 6 hours (or at as great an interval as possible) after an aluminum-based antacid.
Bile acid binding resins such as cholestyramine, colestipol, or colesevelam adsorb and reduce bile acid absorption and may reduce the efficacy of Cholbam. Take Cholbam at least 1 hour before or 4 to 6 hours (or at as great an interval as possible) after a bile acid binding resin.
Phenobarbital treatment increases the transport capacity (Vmax) for bile salt in the ileum of the rat. ... Rats treated with phenobarbital for 10 days had a 4-fold smaller cholic acid pool compared to control rats. Additionally, the daily production of cholic acid was decreased in phenobarbital treated rats compared to control rats. Phenobarbital has an antagonistic effect to the desired action of cholic acid in patients and may potentially endanger the established metabolic control. Therefore use of Phenobarbital in patients treated with cholic acid has been contraindicated.
Avoid concomitant use of inhibitors of the bile salt efflux pump (BSEP) such as cyclosporine /with Cholbam/. Concomitant medications that inhibit canalicular membrane bile acid transporters such as the BSEP may exacerbate accumulation of conjugated bile salts in the liver and result in clinical symptoms. If concomitant use is deemed necessary, monitoring of serum transaminases and bilirubin is recommended.
For more Interactions (Complete) data for CHOLIC ACID (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Gültekin A, Karanfil G, Sönmezoğlu S, Say R. Development of a highly sensitive MIP based-QCM nanosensor for selective determination of cholic acid level in body fluids. Mater Sci Eng C Mater Biol Appl. 2014 Sep;42:436-42. doi: 10.1016/j.msec.2014.05.055. PubMed PMID: 25063139.
2: Xu Z, Deng P, Tang S, Li J. Fluorescent molecularly imprinted polymers based on 1,8-naphthalimide derivatives for efficiently recognition of cholic acid. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:558-67. doi: 10.1016/j.msec.2015.08.060. PubMed PMID: 26478344.
3: He XQ, Duan JL, Zhou J, Song ZY, Cichello SA. Effects of Two Traditional Chinese Cooking Oils, Canola and Pork, on pH and Cholic Acid Content of Faeces and Colon Tumorigenesis in Kunming Mice. Asian Pac J Cancer Prev. 2015;16(15):6225-9. PubMed PMID: 26434820.
4: Kong B, Zhu Y, Li G, Williams JA, Buckley K, Tawfik O, Luyendyk JP, Guo GL. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis. Am J Physiol Gastrointest Liver Physiol. 2016 Mar 1;310(5):G295-302. doi: 10.1152/ajpgi.00134.2015. PubMed PMID: 26744468; PubMed Central PMCID: PMC4773826.
5: Jia YG, Zhu XX. Thermo- and pH-Responsive Copolymers Bearing Cholic Acid and Oligo(ethylene glycol) Pendants: Self-Assembly and pH-Controlled Release. ACS Appl Mater Interfaces. 2015 Nov 11;7(44):24649-55. doi: 10.1021/acsami.5b06909. PubMed PMID: 26479835.
6: Horinouchi M, Hayashi T, Koshino H, Malon M, Hirota H, Kudo T. Identification of 9α-hydroxy-17-oxo-1,2,3,4,10,19-hexanorandrost-6-en-5-oic acid and β-oxidation products of the C-17 side chain in cholic acid degradation by Comamonas testosteroni TA441. J Steroid Biochem Mol Biol. 2014 Sep;143:306-22. doi: 10.1016/j.jsbmb.2014.04.014. PubMed PMID: 24810629.
7: Gültekin A, Ersöz A, Denizli A, Say R. Gold-silver-nanoclusters having cholic acid imprinted nanoshell. Talanta. 2012 May 15;93:364-70. doi: 10.1016/j.talanta.2012.02.057. PubMed PMID: 22483924.
8: Amjad MW, Amin MC, Katas H, Butt AM, Kesharwani P, Iyer AK. In Vivo Antitumor Activity of Folate-Conjugated Cholic Acid-Polyethylenimine Micelles for the Codelivery of Doxorubicin and siRNA to Colorectal Adenocarcinomas. Mol Pharm. 2015 Dec 7;12(12):4247-58. doi: 10.1021/acs.molpharmaceut.5b00827. PubMed PMID: 26567518.
9: Janvier F, Zhu JX, Armstrong J, Meiselman HJ, Cloutier G. Effects of amphiphilic star-shaped poly(ethylene glycol) polymers with a cholic acid core on human red blood cell aggregation. J Mech Behav Biomed Mater. 2013 Feb;18:100-7. doi: 10.1016/j.jmbbm.2012.11.008. PubMed PMID: 23262308; PubMed Central PMCID: PMC3563249.
10: Deng J, Lu X, Constant C, Dogariu A, Fang J. Design of β-CD-surfactant complex-coated liquid crystal droplets for the detection of cholic acid via competitive host-guest recognition. Chem Commun (Camb). 2015 May 28;51(43):8912-5. doi: 10.1039/c5cc01561h. PubMed PMID: 25892566.
11: Hu MX, Li JN, Zhang SL, Li L, Xu ZK. Hydrophilic modification of PVDF microfiltration membranes by adsorption of facial amphiphile cholic acid. Colloids Surf B Biointerfaces. 2014 Nov 1;123:809-13. doi: 10.1016/j.colsurfb.2014.10.019. PubMed PMID: 25454658.
12: Bai G, Wang Y, Nichifor M, Bastos M. Critical role of the degree of substitution in the interaction of biocompatible cholic acid-modified dextrans with phosphatidylcholine liposomes. Langmuir. 2013 Oct 29;29(43):13258-68. doi: 10.1021/la402754y. PubMed PMID: 24079348.
13: Berendse K, Klouwer FC, Koot BG, Kemper EM, Ferdinandusse S, Koelfat KV, Lenicek M, Schaap FG, Waterham HR, Vaz FM, Engelen M, Jansen PL, Wanders RJ, Poll-The BT. Cholic acid therapy in Zellweger spectrum disorders. J Inherit Metab Dis. 2016 Nov;39(6):859-868. PubMed PMID: 27469511.
14: Chen DQ, Wang X, Chen L, He JX, Miao ZH, Shen JK. Novel liver-specific cholic acid-cytarabine conjugates with potent antitumor activities: Synthesis and biological characterization. Acta Pharmacol Sin. 2011 May;32(5):664-72. doi: 10.1038/aps.2011.7. PubMed PMID: 21516131; PubMed Central PMCID: PMC4002521.
15: Shiraishi T, Nielsen PE. Nanomolar cellular antisense activity of peptide nucleic acid (PNA) cholic acid ("umbrella") and cholesterol conjugates delivered by cationic lipids. Bioconjug Chem. 2012 Feb 15;23(2):196-202. doi: 10.1021/bc200460t. PubMed PMID: 22243634.

Explore Compound Types